2-Metiltiazol-4-carboxamida

Descripción general

Descripción

2-Methylthiazole-4-carboxamide is a chemical compound that is part of a broader class of thiazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The papers provided discuss various derivatives of thiazole carboxamides, their synthesis, and their potential applications, particularly in the field of anticancer and antimicrobial agents.

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of considerable interest. For instance, the synthesis of aromatic polyamides containing 2-methyl-4,5-oxazolediyl units involves the direct polycondensation of diaminophenyl-methyloxazole and dibenzoic acid derivatives . Another paper describes the enantioselective synthesis of a methyl oxazole carboxylate via a Pd-catalyzed amide coupling followed by bromination and cyclization . Additionally, the synthesis of 2-phenylthiazole-4-carboxamide derivatives as potential cytotoxic agents involves exploring the structure-activity relationship of arylacetamido pendants . Furthermore, novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives were synthesized starting from ethyl 4,4,4-trifluoroacetoacetate, showcasing the versatility of thiazole synthesis .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. The crystal structures of some thiazolylcarboxamide derivatives were studied using X-ray analysis, which is essential for understanding the relationship between structure and function . The introduction of different substituents on the thiazole ring can significantly affect the properties and potential applications of these compounds.

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions that are essential for their functionalization and application. For example, acylation and methylation reactions were used to produce different amino derivatives of 2-amino-4-methylthiazole-5-carboxylic acid . These reactions are fundamental for the modification of thiazole compounds and the development of new molecules with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The polyamides containing 2-methyl-4,5-oxazolediyl units exhibit high thermal properties and good solubility in organic solvents, which is beneficial for their application in high-performance materials . The solubility and thermal stability of these compounds are critical parameters for their practical use.

Aplicaciones Científicas De Investigación

Actividad Antitumoral y Citotóxica

Los derivados de tiazol se han estudiado por sus potenciales efectos antitumorales y citotóxicos. Por ejemplo, ciertos compuestos de tiazol han demostrado efectos potentes en líneas celulares tumorales humanas, incluido el cáncer de próstata. Si bien no se proporcionan datos específicos sobre la 2-Metiltiazol-4-carboxamida, es plausible que compuestos similares en esta clase puedan compartir estas propiedades .

Síntesis y Evaluación Biológica

Los tiazoles se sintetizan a través de varios métodos y se evalúan sus actividades biológicas. La síntesis a menudo implica el tratamiento de la tiourea con agentes oxidantes, lo que lleva a compuestos con posible importancia biológica .

Actividad Anticancerígena

Se han diseñado nuevos tiazoles que llevan un núcleo de 1,3,4-tiadiazol y se ha demostrado que tienen actividad anticancerígena. Estos compuestos se preparan mediante reacciones específicas y sus estructuras se confirman mediante análisis elemental y espectral .

Safety and Hazards

The safety information for 2-Methylthiazole-4-carboxamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers Several papers have been published on 2-Methylthiazole-4-carboxamide and its derivatives . These papers cover a range of topics including its synthesis, molecular structure, and potential biological activities. Further analysis of these papers could provide more detailed information on this compound.

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds, in general, are known for their aromaticity, which allows for various reactions such as donor–acceptor, nucleophilic, and oxidation reactions . These reactions can lead to the activation or inhibition of biochemical pathways and enzymes, or the stimulation or blocking of receptors in biological systems .

Biochemical Pathways

Thiazole compounds have been found to activate or inhibit various biochemical pathways, leading to a range of biological effects .

Result of Action

Thiazole compounds have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propiedades

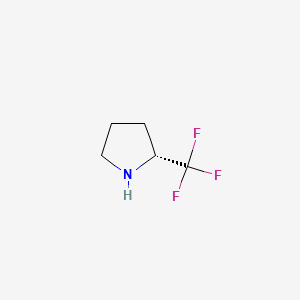

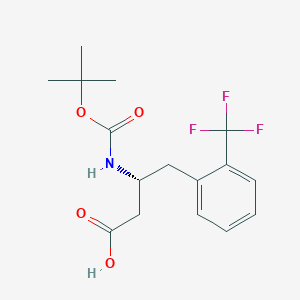

IUPAC Name |

2-methyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-7-4(2-9-3)5(6)8/h2H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBXSNFENTXBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953743 | |

| Record name | 2-Methyl-1,3-thiazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31825-95-3 | |

| Record name | 2-Methyl-4-thiazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31825-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,3-thiazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310884.png)